![molecular formula C7H7FO3S B1328680 4-Fluoro-2-(methylsulfonyl)phenol CAS No. 1000339-69-4](/img/structure/B1328680.png)
4-Fluoro-2-(methylsulfonyl)phenol
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Overview
Description
4-Fluoro-2-(methylsulfonyl)phenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-(Methylsulfonyl)phenol involves 13 synthesis methods . One of the methods involves the reaction of 4-(methylthio)phenol with Oxone in ethanol and water at room temperature for 18 hours . The reaction yields 4-(methylsulfonyl)phenol with a yield of 96% .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(methylsulfonyl)phenol is C7H7FO3S . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Scientific Research Applications
Use in Synthesis
This compound can be used in the synthesis of other complex molecules. For example, it has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives .
Antimicrobial Activity
Some derivatives of this compound, such as 2-(4-methylsulfonylphenyl) indole derivatives, have shown moderate to good levels of antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Activity
The same derivatives also exhibited good anti-inflammatory activity . They showed excessive selectivity towards COX-2, an enzyme that plays a key role in inflammation .
Potential for Dual Antimicrobial and Anti-inflammatory Agents
The dual antimicrobial and anti-inflammatory activities of these derivatives make them potential candidates for the development of drugs that can treat inflammation due to microbial infection .
Potential for Overcoming Cardiovascular Side Effects
Some of these derivatives were found to release moderate amounts of nitric oxide (NO), which has vasodilator activity and inhibits platelet aggregation . This suggests that they could potentially be used to overcome the cardiovascular side effects associated with selective COX-2 inhibitors .
Safety and Hazards
Future Directions
The future directions for the study of 4-Fluoro-2-(methylsulfonyl)phenol and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields. The green strategy for the synthesis of sulfone derivatives of p-methylaminophenol, for example, represents a promising direction for future research .
Mechanism of Action
Target of Action
4-Fluoro-2-(methylsulfonyl)phenol is a compound that has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Fluoro-2-(methylsulfonyl)phenol plays a role, affects the biochemical pathway of carbon–carbon bond formation . This reaction is crucial in the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is used as a building block in the synthesis of active pharmaceutical ingredients (apis)
Result of Action
The result of the action of 4-Fluoro-2-(methylsulfonyl)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds . Additionally, some derivatives of the compound have shown antimicrobial and anti-inflammatory activities .
Action Environment
The action of 4-Fluoro-2-(methylsulfonyl)phenol is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the compound under these conditions contributes to the efficacy of the reaction .
properties
IUPAC Name |
4-fluoro-2-methylsulfonylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNBJSKFLDCBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfonyl)phenol |
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